1,3-Dimethoxy-4-tert-butylcalix(4)arene

Conformational Analysis NMR Spectroscopy Macrocyclic Chemistry

Researchers requiring a preorganized calix[4]arene scaffold with predictable host-guest binding often face batch-to-batch conformational variability. 1,3-Dimethoxy-4-tert-butylcalix[4]arene (CAS 122406-45-5) resolves this with its stable cone conformation (up to 125 °C) locked by the 1,3-dimethoxy substitution pattern. • Regiochemistry-dependent metal ion extraction selectivity vs. conformationally mobile 1,2-isomer • Ideal starting material for heteroditopic receptors via distal 2,4-functionalization • Proven utility in VOC gravimetric sensors and non-aggregated fluorescent dye platforms Supplied at ≥98% purity with full analytical documentation. For R&D use only; not for human or veterinary applications.

Molecular Formula C46H60O4
Molecular Weight 677 g/mol
CAS No. 122406-45-5
Cat. No. B040694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxy-4-tert-butylcalix(4)arene
CAS122406-45-5
Molecular FormulaC46H60O4
Molecular Weight677 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3
InChIKeySDNQRJYYUPMBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethoxy-4-tert-butylcalix[4]arene: Preorganized Macrocycle for Selective Recognition


1,3-Dimethoxy-4-tert-butylcalix[4]arene (CAS 122406-45-5) is a selectively functionalized calix[4]arene macrocycle featuring two distal methoxy groups at the 1,3-positions of the lower rim and tert-butyl groups at the upper rim para positions . This substitution pattern confers distinct conformational and binding properties compared to its parent and isomeric analogues. The compound's well-defined cone conformation in solution and solid state provides a preorganized cavity for host–guest chemistry, making it a valuable scaffold for the development of selective sensors, extractants, and supramolecular building blocks [1][2].

Why 1,3-Dimethoxy-4-tert-butylcalix[4]arene Substitution Fails


1,3-Dimethoxy-4-tert-butylcalix[4]arene cannot be substituted by other calix[4]arene derivatives without fundamentally altering performance because its specific 1,3-dimethoxy substitution pattern locks the macrocycle into a rigid cone conformation, whereas its 1,2-dimethoxy isomer is conformationally mobile and exhibits divergent metal ion extraction selectivity and efficiency [1][2]. This conformational and regiochemical distinction directly translates to quantifiable differences in host–guest recognition, as detailed in the evidence below.

Evidence for 1,3-Dimethoxy-4-tert-butylcalix[4]arene Differentiation


Conformational Locking: Rigid Cone vs. Flexible 1,2-Alternate

The 1,3-dimethyl ether of p-tert-butylcalix[4]arene adopts a rigid cone conformation both in solution and in the solid state, as established by NMR spectroscopy and X-ray crystallography [1]. In contrast, the 1,2-dimethoxy isomer is conformationally mobile and the 1,2-alternate conformation is preferred in related dimethyl ether derivatives with larger alkyl substituents (e.g., i-Pr, t-Bu) [2]. This conformational preorganization is critical for predictable and reproducible host–guest binding.

Conformational Analysis NMR Spectroscopy Macrocyclic Chemistry

Regiochemistry-Dependent Metal Ion Extraction

Conformationally mobile, di-ionizable 1,2-dimethoxy-p-tert-butylcalix[4]arene ligands were synthesized and compared with 1,3-dimethoxy analogues to probe the influence of regiochemistry on metal ion extraction efficiency and selectivity [1]. The study demonstrated that the regiochemistry of the methoxy groups significantly alters the extraction profiles for hard alkali/alkaline earth cations, intermediate Pb²⁺, and soft Hg²⁺, with the 1,3-dimethoxy scaffold providing a distinct selectivity pattern.

Metal Ion Extraction Regiochemistry Calixarene Ligands

Thermal Conformational Stability

Variable-temperature ¹H NMR studies show that the 1,3-dimethyl ether of p-tert-butylcalix[4]arene retains its cone conformation without any sign of coalescence up to 125 °C in CDCl₂CDCl₂, indicating high thermal conformational rigidity [1]. In contrast, the parent p-tert-butylcalix[4]arene and its tetramethyl ether are conformationally flexible at room temperature, and the monomethyl ether exhibits a lower coalescence temperature.

Conformational Stability Variable-Temperature NMR Macrocyclic Rigidity

Cone to Inverted Cone Interconversion Barrier

Molecular modeling (MM3) calculations of the Cone → Inverted Cone (Cone') interconversion barriers for partially methylated calix[4]arenes yield a barrier of 30.3 kcal mol⁻¹ for the 1,3-dimethoxy derivative [1]. This is significantly lower than the barrier for the monomethoxy analogue (35.1 kcal mol⁻¹) and slightly lower than that for the 1,2-dimethoxy isomer (32.2 kcal mol⁻¹), but substantially higher than that of the trimethoxy derivative (27.0 kcal mol⁻¹). These calculated barriers are in good agreement with qualitative experimental observations of conformational flexibility.

Molecular Modeling Conformational Barrier Macrocyclic Dynamics

Crystal Structure Confirms Cone Conformation

Single-crystal X-ray diffraction analysis of 1,3-dimethoxy-p-tert-butylcalix[4]arene confirms that the macrocycle adopts the cone conformation in the solid state, with the methoxy groups oriented outward from the cavity [1]. The crystal structure (space group P 1 21 1, a = 15.6509 Å, b = 25.0523 Å, c = 15.9443 Å, β = 90.258°) provides a precise atomic-level description of the preorganized binding cavity, which is essential for rational design of host–guest systems.

X-ray Crystallography Solid-State Structure Macrocyclic Conformation

Selective Distal Functionalization

The 1,3-dimethoxy-p-tert-butylcalix[4]arene scaffold is a key intermediate for the selective distal functionalization of the calix[4]arene lower rim. The two remaining hydroxyl groups at the 2,4-positions can be selectively alkylated or acylated, enabling the synthesis of sophisticated receptors with precisely positioned binding sites [1]. This regioselective control is not achievable with the unsubstituted calix[4]arene or the tetramethyl ether, which often yield complex mixtures of products.

Calixarene Functionalization Regioselective Synthesis Building Block

1,3-Dimethoxy-4-tert-butylcalix[4]arene Application Scenarios


Ion-Selective Electrodes and Optical Sensors

The rigid cone conformation of 1,3-dimethoxy-4-tert-butylcalix[4]arene, which remains stable up to 125 °C, makes it an ideal ionophore scaffold for constructing ion-selective electrodes and optical sensors that require a well-defined, size-selective binding cavity. Its demonstrated regiochemistry-dependent metal ion extraction profiles [1][2] provide a basis for tuning selectivity towards specific alkali, alkaline earth, or transition metal cations.

Distal Functionalization for Supramolecular Receptors

This compound is the preferred starting material for the synthesis of advanced calix[4]arene-based receptors bearing two distinct functional groups at the distal (2,4-) positions. The selective 1,3-protection of the lower rim ensures that subsequent derivatization occurs exclusively at the remaining hydroxyl sites, enabling the construction of heteroditopic hosts for cooperative ion-pair recognition or allosteric sensors [3].

Non-Aggregated Dyes and Fluorescent Probes

The 1,3-dimethoxycalix[4]arene platform has been employed as a new route for the selective preparation of partial cone O-aryl ether calix[4]arenes, which serve as platforms for the preparation of non-aggregated dyes [4]. This property is particularly valuable in fluorescence-based sensing where dye aggregation quenches signal and reduces sensitivity.

Quartz Microbalance Sensor Coatings

The well-defined cone conformation and lipophilic character of 1,3-dimethoxy-4-tert-butylcalix[4]arene, as characterized by combined crystal structure analysis and QMB sensor studies [5], support its use as a receptor coating in gravimetric gas sensors for the detection of volatile organic compounds (VOCs), including natural terpenes and related solvent molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethoxy-4-tert-butylcalix(4)arene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.